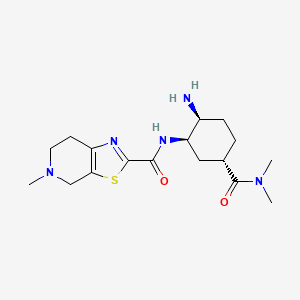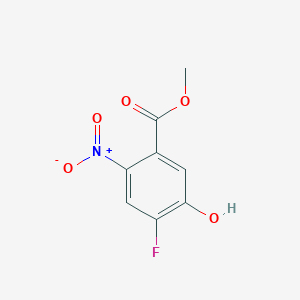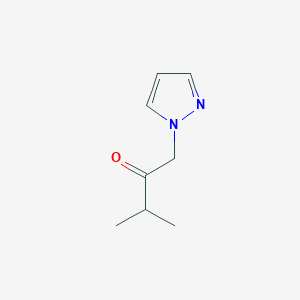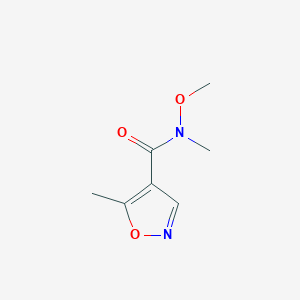
Edoxaban-M2
Vue d'ensemble
Description
Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Synthesis Analysis
Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .
Molecular Structure Analysis
Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .
Chemical Reactions Analysis
Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .
Physical and Chemical Properties Analysis
Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .
Applications De Recherche Scientifique
Traitement anticoagulant dans la fibrillation auriculaire
Edoxaban-M2 est principalement utilisé comme anticoagulant pour la prévention des accidents vasculaires cérébraux chez les patients atteints de fibrillation auriculaire (FA). Il inhibe le facteur Xa, un composant clé de la cascade de coagulation, réduisant ainsi le risque de formation de thrombus . Son apparition rapide et sa pharmacocinétique prévisible en font une alternative appropriée à la warfarine, en particulier chez les patients nécessitant une anticoagulation à long terme .
Prévention de la thromboembolie veineuse
En milieu clinique, this compound est utilisé pour prévenir la thromboembolie veineuse (TEV) après des interventions chirurgicales orthopédiques majeures, telles que le remplacement de la hanche ou du genou. Son schéma posologique une fois par jour offre une commodité et améliore l’observance du patient par rapport aux traitements traditionnels .
Traitement de la thrombose veineuse profonde et de l’embolie pulmonaire
This compound est également indiqué pour le traitement de la thrombose veineuse profonde (TVP) et de l’embolie pulmonaire (EP). Il offre une option de traitement non invasive qui peut être administrée par voie orale, évitant ainsi le besoin d’une administration parentérale d’héparine .
Réduction du risque d’accident vasculaire cérébral dans les populations spéciales
La recherche a montré qu’this compound est efficace pour réduire le risque d’accident vasculaire cérébral chez les patients atteints de FA ayant des antécédents d’accident vasculaire cérébral ischémique. Ceci est particulièrement important car ces patients présentent un risque plus élevé d’événements d’accident vasculaire cérébral récurrents et étaient souvent exclus des essais cliniques pivots des anticoagulants oraux .
Surveillance thérapeutique des médicaments
La surveillance thérapeutique des médicaments d’this compound est cruciale en raison de sa large variabilité interindividuelle pharmacocinétique et de son index thérapeutique étroit. Des tests rapides ont été mis au point pour surveiller ses niveaux chez les patients, assurant un dosage optimal et minimisant le risque d’effets indésirables .
Anticoagulation chez les patients COVID-19
This compound s’est avéré être un traitement efficace pour inhiber les facteurs IIa ou Xa chez les patients atteints du SARS-CoV-2. Il réduit le risque de coagulation sanguine excessive, une complication associée aux cas graves de COVID-19 .
Recherche sur les interactions médicamenteuses
L’interaction du composé avec d’autres médicaments est un domaine de recherche important. Des études ont été menées pour comprendre comment this compound interagit avec les inhibiteurs de la glycoprotéine P et d’autres médicaments, ce qui est essentiel pour la sécurité des patients et l’efficacité du médicament .
Études pharmacoéconomiques
This compound fait l’objet d’études pharmacoéconomiques qui évaluent son rapport coût-efficacité par rapport à d’autres anticoagulants. Ces études tiennent compte de l’impact du médicament sur les coûts de santé, la qualité de vie des patients et les résultats à long terme .
Mécanisme D'action
Target of Action
Edoxaban-M2, also known as W1D9UGS1SE or N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide, is a direct, selective, and reversible inhibitor of Factor Xa (FXa) . FXa is a key protein in the coagulation cascade, playing a crucial role in blood clot formation .
Mode of Action
This compound interacts with its target, Factor Xa, by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin, a key step in blood clot formation . This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . The compound reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of thrombin generation and fibrin formation . This results in a decrease in blood clot formation, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong P-glycoprotein inhibitors can increase this compound plasma concentrations and increase the risk of bleeding, whereas P-glycoprotein inducers can decrease this compound plasma concentrations and increase the risk of thromboembolic events . Furthermore, renal function can affect exposure to this compound . Therefore, careful consideration of these factors is necessary when prescribing this compound.
Safety and Hazards
Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
Edoxaban-M2 functions as a selective inhibitor of factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that this compound effectively reduces thrombin generation and platelet activation .
Cellular Effects
This compound influences various cellular processes by inhibiting factor Xa. This inhibition leads to a decrease in thrombin generation, which in turn reduces platelet activation and aggregation . Additionally, this compound affects cell signaling pathways involved in coagulation and inflammation, thereby modulating gene expression related to these processes . The compound’s impact on cellular metabolism is primarily observed in its ability to alter the balance of pro-coagulant and anti-coagulant factors within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of factor Xa, thereby preventing its interaction with prothrombin . This binding is reversible and highly selective, ensuring that this compound effectively inhibits the coagulation cascade without affecting other serine proteases . The inhibition of factor Xa by this compound leads to a reduction in thrombin generation, which is crucial for the formation of blood clots .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a rapid onset of action, with peak effects on anticoagulation markers occurring within 1-2 hours of administration . The compound exhibits a biphasic decline in plasma concentrations, with a terminal elimination half-life ranging from 10 to 14 hours . Over time, this compound maintains its stability and continues to exert its anticoagulant effects without significant degradation . Long-term studies have shown that this compound does not accumulate in the body, ensuring consistent therapeutic effects with repeated dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits factor Xa and reduces thrombus formation without causing significant adverse effects . At higher doses, the compound may lead to increased bleeding risk and other toxic effects . Studies have shown that the optimal dosage of this compound depends on the specific animal model and the desired therapeutic outcome .
Metabolic Pathways
This compound is primarily metabolized in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes glucuronidation and is subsequently excreted via the biliary and renal routes . The metabolism of this compound is a minor clearance pathway, with renal clearance accounting for approximately 50% of total clearance . This ensures that this compound maintains its therapeutic effects while minimizing the risk of drug-drug interactions .
Transport and Distribution
This compound is transported across the intestinal wall via p-glycoprotein transporters, ensuring efficient absorption and distribution within the body . The compound exhibits high oral bioavailability, with peak plasma concentrations achieved within 1-2 hours of administration . This compound is distributed throughout the body, with a steady-state volume of distribution of approximately 107 liters . The compound’s distribution is influenced by factors such as renal function, age, and body weight .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it interacts with factor Xa to exert its anticoagulant effects . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively inhibit factor Xa regardless of its subcellular location . This broad distribution within the cell allows this compound to maintain its therapeutic effects across various cellular compartments .
Propriétés
IUPAC Name |
N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMDGXTANLPMW-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-71-3 | |
| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)


![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)



